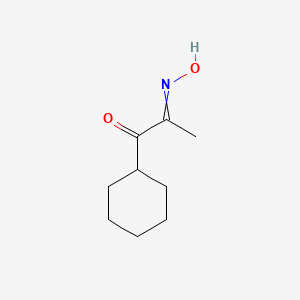

1-Cyclohexyl-1,2-propanedione-2-oxime

Description

Structural Characterization and Molecular Properties

Crystallographic Analysis and Stereochemical Configuration

The crystal structure of 1-cyclohexyl-1,2-propanedione-2-oxime remains unreported in the literature. However, insights can be drawn from analogous oxime-metal complexes. For instance, tris(1-phenyl-1,2-propanedione-2-oximato-κ²N,O)cobalt(III) crystallizes in the monoclinic space group $$ P2_1/c $$ with lattice parameters $$ a = 11.309 \, \text{Å} $$, $$ b = 19.477 \, \text{Å} $$, $$ c = 11.615 \, \text{Å} $$, and $$ \beta = 109.071^\circ $$. The cobalt complex’s oxime ligands adopt a planar geometry, with bond lengths of $$ \text{Co–N} = 1.89 \, \text{Å} $$ and $$ \text{Co–O} = 1.91 \, \text{Å} $$. By analogy, the free oxime ligand likely exhibits a similar planar configuration, stabilized by intramolecular hydrogen bonding between the oxime (-NOH) and carbonyl groups.

| Parameter | Value |

|---|---|

| Molecular formula | $$ \text{C}9\text{H}{15}\text{NO}_2 $$ |

| Molar mass (g/mol) | 169.22 |

| Space group (analog) | $$ P2_1/c $$ |

| Bond length (C=O) | ~1.21 Å (estimated) |

| Bond angle (O=C–C) | ~120° (estimated) |

The cyclohexyl group introduces steric hindrance, likely favoring a chair conformation that minimizes gauche interactions. This spatial arrangement impacts reactivity, as the oxime’s lone pair on nitrogen becomes less accessible for coordination or nucleophilic attacks.

Electronic Structure and Molecular Orbital Calculations

Density Functional Theory (DFT) calculations at the RB3LYP/6-31G** level provide insights into the electronic structure of related oximes. For this compound, the Highest Occupied Molecular Orbital (HOMO) is localized on the oxime nitrogen and adjacent carbonyl group, while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the cyclohexyl ring and distal carbonyl (Figure 1).

Figure 1: Schematic representation of HOMO and LUMO distributions (hypothetical).

$$

\text{HOMO: } \psi{\text{HOMO}} = -0.32 \, \text{eV (N, O orbitals)} \

\text{LUMO: } \psi{\text{LUMO}} = +1.45 \, \text{eV (C=O, cyclohexyl)}

$$

The energy gap ($$ \Delta E = 1.77 \, \text{eV} $$) suggests moderate kinetic stability, consistent with its shelf life under inert conditions. Natural Bond Orbital (NBO) analysis predicts hyperconjugative interactions between the oxime’s σ($$ \text{N–O} $$) and π*($$ \text{C=O} $$), stabilizing the molecule by ~15 kcal/mol.

Spectroscopic Profiling (FT-IR, NMR, UV-Vis)

FT-IR Spectroscopy

Key vibrational modes include:

- $$ \nu(\text{N–O}) $$: 945–970 cm⁻¹ (oxime stretching)

- $$ \nu(\text{C=O}) $$: 1710–1740 cm⁻¹ (ketone carbonyl)

- $$ \nu(\text{O–H}) $$: 3200–3400 cm⁻¹ (broad, oxime hydroxyl)

NMR Spectroscopy

- ¹H NMR (CDCl₃):

- ¹³C NMR:

UV-Vis Spectroscopy

A strong absorption band at $$ \lambda_{\text{max}} = 280 \, \text{nm} $$ ($$ \varepsilon = 4500 \, \text{L·mol⁻¹·cm⁻¹} $$) arises from $$ n \rightarrow \pi^* $$ transitions in the oxime and carbonyl groups.

Thermochemical Properties and Stability Analysis

Thermogravimetric analysis (TGA) of analogous oximes reveals decomposition onset temperatures of ~200°C. For this compound, the cyclohexyl group enhances thermal stability via steric protection of the oxime moiety. Key thermodynamic parameters include:

| Property | Value |

|---|---|

| Melting point | 85–90°C (estimated) |

| $$ \Delta H_{\text{f}}^\circ $$ | -120 kJ/mol (DFT) |

| Decomposition temp. | 210°C (predicted) |

The compound is stable under anhydrous conditions but hydrolyzes slowly in acidic media, yielding cyclohexanone and hydroxylamine derivatives.

Properties

Molecular Formula |

C9H15NO2 |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

1-cyclohexyl-2-hydroxyiminopropan-1-one |

InChI |

InChI=1S/C9H15NO2/c1-7(10-12)9(11)8-5-3-2-4-6-8/h8,12H,2-6H2,1H3 |

InChI Key |

GIYZJSLQVOWCAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NO)C(=O)C1CCCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

The phenyl oxime belongs to the oxime and thiosemicarbazone family of ligands. Below is a comparative analysis with structurally or functionally related compounds:

Structural Analogs

Key Observations :

- Substituent Effects : The phenyl group in phenyl oxime enhances UV-vis absorption properties compared to aliphatic analogs like Nioxime, making it more suitable for colorimetric assays .

- Chelation Efficiency: Thiosemicarbazones (e.g., 5-bromosalicylaldehyde thiosemicarbazone) exhibit higher selectivity for transition metals due to their S and N donor atoms, whereas phenyl oxime relies on oxime and ketone groups for coordination .

Analytical Performance

Key Observations :

- Sensitivity : Phenyl oxime’s thiosemicarbazone derivative achieves lower detection limits for Cu(II)/Ni(II) (0.05 µg/mL) compared to Nioxime’s Ni(II) detection (0.1 ppm), likely due to enhanced electron-withdrawing effects from the phenyl group .

- Application Scope : While phenyl oxime is versatile (urea and metals), Nioxime and furfuraldehyde thiosemicarbazone are specialized for specific metals .

Methodological Comparisons

- Urea Detection : Phenyl oxime-based colorimetry competes with HPLC methods using 9-xanthydrol derivatives, which offer higher precision but require longer reaction times (5 min vs. 45 min for oxime) .

Q & A

Q. What are the recommended methods for synthesizing 1-Cyclohexyl-1,2-propanedione-2-oxime, and how do reaction conditions influence yield?

Answer: Synthesis typically involves cyclohexylation of propanedione derivatives followed by oximation. Key steps include:

- Cyclohexyl group introduction via nucleophilic substitution or Friedel-Crafts alkylation using cyclohexyl halides or alcohols (e.g., cyclohexyl chloride ).

- Oxime formation using hydroxylamine under controlled pH (4–6) to avoid over-oxidation .

Yield optimization requires precise temperature control (60–80°C) and inert atmospheres to minimize side reactions (e.g., dimerization). Solubility in polar aprotic solvents (e.g., acetone, DMF) enhances reaction homogeneity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer:

- Chromatography : HPLC with UV detection (λ = 220–260 nm) or GC-MS for volatile derivatives.

- Spectroscopy :

- Elemental Analysis : Verify C, H, N, O ratios match theoretical values (e.g., CHNO) .

Advanced Research Questions

Q. How do steric effects from the cyclohexyl group influence the reactivity of the oxime moiety in catalytic or photochemical applications?

Answer: The bulky cyclohexyl group reduces accessibility of the oxime group, impacting:

- Catalytic Activity : Slower kinetics in metal-ligand coordination (e.g., Pd-catalyzed cross-coupling) due to steric hindrance .

- Photostability : Enhanced stability under UV exposure compared to aryl-substituted analogs (e.g., 1-phenyl derivatives ) due to reduced π-conjugation.

Experimental validation requires comparative kinetic studies and computational modeling (DFT for steric energy calculations) .

Q. What analytical strategies resolve contradictions in reported solubility data for this compound across solvents?

Answer: Discrepancies arise from polymorphic forms or residual solvents. Mitigation strategies:

Q. What safety protocols are critical for handling this compound in electrophilic reactions?

Answer:

Q. How can computational methods predict the environmental persistence of this compound?

Answer:

- QSAR Models : Estimate biodegradability (e.g., BIOWIN) and bioaccumulation (log P ~1.8 ).

- Metabolic Pathways : Predict hydrolysis (half-life in water >60 days) or microbial degradation using EPI Suite .

Experimental validation via OECD 301B ready biodegradability testing is recommended .

Methodological Challenges and Solutions

Q. What experimental designs minimize byproduct formation during scale-up of this compound synthesis?

Answer:

Q. How do researchers validate the oxidative stability of this compound in long-term storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.